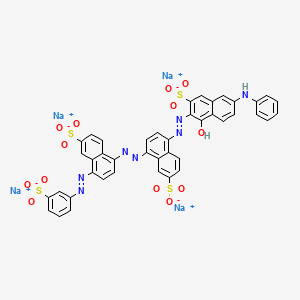
9,10-Anthracenedione, 1-amino-4-(phenylamino)-
Übersicht
Beschreibung
“9,10-Anthracenedione, 1-amino-4-(phenylamino)-” is a chemical compound with the formula C14H9NO2. It has a molecular weight of 223.2268 . This compound is one of the main classes among 9,10-anthracenedione derivatives .
Synthesis Analysis
Amino- and diamino-substituted 9,10-anthracenediones are key structures for obtaining various dyes . They gradually became objects for several studies in pharmacological research . The discovery of antitumor properties for several diamino-9,10-anthracenediones and introducing the drug Mitoxantrone into medical practice was the impetus .
Molecular Structure Analysis
The molecular structure of “9,10-Anthracenedione, 1-amino-4-(phenylamino)-” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
Amino- and diamino-substituted 9,10-anthracenediones are widely used as analytical reagents, color, and metal indicators . They are also used in the synthesis of a number of dyes, pigments, and phosphors .
Wissenschaftliche Forschungsanwendungen
Tautomeric Interconversions
9,10-Anthracenedione derivatives, including 1-amino-4-(phenylamino)-, display tautomeric interconversions between quinonoid forms in both solid states and solutions. These processes have been studied using single-crystal X-ray crystallography, revealing significant zwitterionic characteristics and distinctive bonding features, which are of interest in the study of molecular structures and reactions (Yatsenko et al., 1997).
Potential Anticancer Applications
Some derivatives of 9,10-anthracenedione, similar in structure to known anticancer agents like mitoxantrone and ametantrone, have been synthesized and evaluated for their potential as anticancer agents. These derivatives have shown significant in vitro inhibition of cell growth and are being considered for further testing as possible anticancer agents (Antonello et al., 1989).
Interaction with DNA
Anthracenedione derivatives have been studied for their ability to interact with DNA, an essential aspect of their potential anticancer activity. Fluorescence polarization methods have been used to assess how these compounds bind to DNA, which is vital for understanding their mechanism of action against solid tumors (Roboz et al., 1982).
Antifungal and Antimicrobial Properties
Compounds like 1,4-Bis-(2,3-epoxypropylamino)-9,10-anthracenedione, a derivative of 9,10-anthracenedione, have demonstrated potent antifungal, antimicrobial, and plant growth regulatory activities. These properties make them candidates for applications in agriculture and medicine (Lidert et al., 1997).
Nonlinear Optical Material
The molecule 2,6-Bis(p-aminophenylazo)-9,10-anthracenedione has been synthesized and identified as a potential third-order nonlinear optical material. This application is significant in the field of photonics and optoelectronics, where materials with specific optical properties are essential (Gao Jian-rong, 2006).
Theoretical Studies
Theoretical studies have been conducted on the tautomeric transformations of 1-amino-4-phenylamino-9,10-anthraquinone molecules. These studies, using quantum-chemical modeling, provide insights into the energetics, structural parameters, and the mechanisms of tautomer formation, which are vital for understanding the chemical behavior of these compounds (Garifzianova, 2019).
Marine-Derived Fungi Derivatives
Anthraquinones and their derivatives, including 9,10-anthracenedione variants, have been isolated from marine-derived fungi. These compounds have attracted interest due to their structural diversity and potential biological activities, which could be harnessed in pharmaceuticals, dyeing, and food colorants (Fouillaud et al., 2016).
Electrochemical Detection in Chemotherapy
Electrochemical detection methods have been applied to the quantitation of anthracenedione derivatives in chemotherapy, following liquid chromatography. This application is crucial for the accurate monitoring and dosage of these compounds in medical treatments (Houpt & Baldwin, 1983).
Wirkmechanismus
While the specific mechanism of action for “9,10-Anthracenedione, 1-amino-4-(phenylamino)-” is not mentioned in the search results, it’s worth noting that amino- and diamino-substituted 9,10-anthracenediones have been studied for their pharmacological properties, including antibacterial, antifungal, anticancer, antioxidant, antiviral, immunostimulating, and antiprotozoal activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-amino-4-anilinoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c21-15-10-11-16(22-12-6-2-1-3-7-12)18-17(15)19(23)13-8-4-5-9-14(13)20(18)24/h1-11,22H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDJOVURIXHNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041738 | |
| Record name | Disperse Blue 19 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 1-amino-4-(phenylamino)- | |
CAS RN |
4395-65-7 | |
| Record name | Disperse Blue 19 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4395-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Blue 19 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1-amino-4-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disperse Blue 19 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-4-(phenylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT BLUE 68 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HI7UVD4XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Disperse Blue 19 interact with transition metals, and what is the impact on its spectroscopic properties?
A1: The research by Kopel et al. [] demonstrates that Disperse Blue 19, acting as a bidentate ligand through its nitrogen atoms, can form chelate complexes with various transition metal ions such as Palladium(II) and Copper(II). The study specifically focuses on the formation of these complexes with chloro-bridged transition metal compounds. A notable observation is the bathochromic shift in the UV-Vis spectra of the Disperse Blue 19 complexes compared to the free dye. This shift suggests an alteration in the electronic structure of the dye upon complexation, likely due to the interaction between the dye's π-electrons and the metal's d-orbitals. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





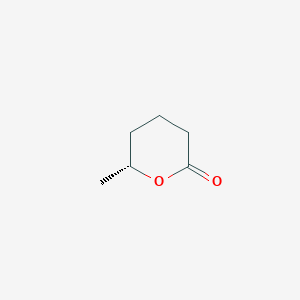
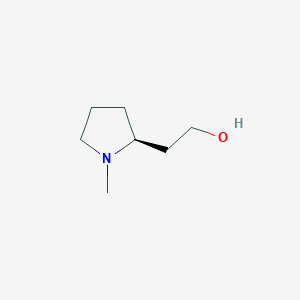

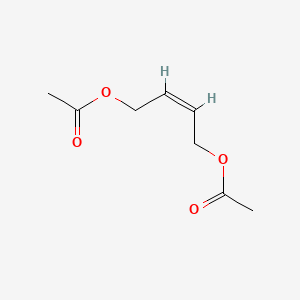

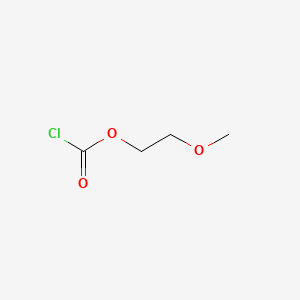
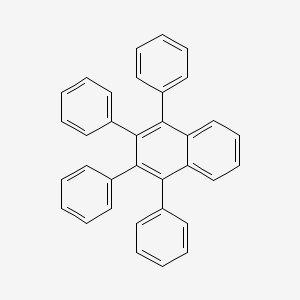
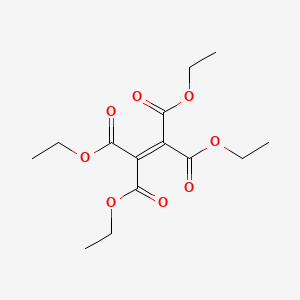

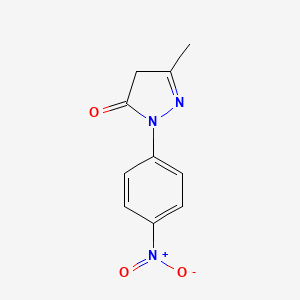
![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-phenyl-](/img/structure/B1582027.png)
